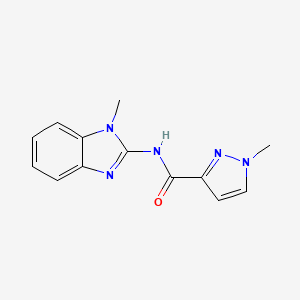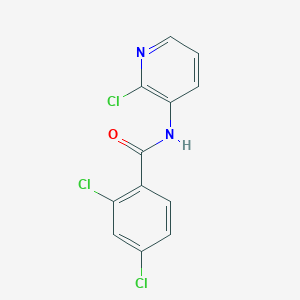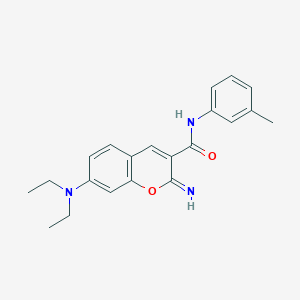
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide
Descripción general
Descripción
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as GSK-3 inhibitor VIII and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide involves the inhibition of GSK-3 activity. This enzyme plays a crucial role in several signaling pathways in the brain, including the Wnt signaling pathway, which is involved in the regulation of neuronal development and synaptic plasticity. Inhibition of GSK-3 activity by this compound has been shown to have a variety of effects on neuronal function, including increased neurite outgrowth, enhanced synaptic plasticity, and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neuronal function, 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide has also been shown to have several biochemical and physiological effects. These include inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune function, and modulation of the activity of several other signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for GSK-3 inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of GSK-3 in various biological processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several future directions for research on 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide. One area of interest is in the development of more potent GSK-3 inhibitors that can be used at lower concentrations. Another area of research is in the identification of new targets for this compound, which could expand its potential applications beyond the field of neuroscience. Finally, there is also interest in exploring the potential therapeutic applications of this compound for the treatment of neurological disorders such as Alzheimer's disease and bipolar disorder.
Aplicaciones Científicas De Investigación
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of neuroscience, where this compound has been shown to inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a key regulator of several signaling pathways in the brain and has been implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia.
Propiedades
IUPAC Name |
1-methyl-N-(1-methylbenzimidazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-17-8-7-10(16-17)12(19)15-13-14-9-5-3-4-6-11(9)18(13)2/h3-8H,1-2H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWQHCGCZAYMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286958.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-phenylmethanesulfonamide](/img/structure/B4286960.png)
![5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B4286961.png)
![N-(2,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4286969.png)

![2-(3,4-dimethylphenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4286972.png)

![N-(2,3-dichlorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4286985.png)
![3-(4-chlorophenyl)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4287007.png)
![N-(2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4287010.png)



